molecular formula C10H3Cl3N2O B3323120 2,4,8-Trichlorobenzofuro[3,2-D]pyrimidine CAS No. 160199-00-8

2,4,8-Trichlorobenzofuro[3,2-D]pyrimidine

Cat. No.: B3323120
CAS No.: 160199-00-8
M. Wt: 273.5 g/mol
InChI Key: HLHAHILPKRWJRV-UHFFFAOYSA-N
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Description

Contextual Significance of Fused Heterocyclic Pyrimidine (B1678525) Systems in Academic Research

Fused heterocyclic systems, particularly those incorporating a pyrimidine ring, represent a cornerstone of modern medicinal chemistry and materials science. researchgate.net The pyrimidine nucleus is a fundamental component of DNA and RNA, making its derivatives structurally analogous to biological building blocks. researchgate.net This inherent biocompatibility has rendered fused pyrimidines a "privileged scaffold" in drug discovery, meaning they are capable of binding to multiple biological targets. nih.gov

The fusion of a pyrimidine ring with other heterocyclic systems, such as furan (B31954), thiophene, or pyrrole, can significantly alter the molecule's physical and chemical properties, including its selectivity, solubility, and polarity. nih.gov This modularity allows chemists to fine-tune the molecule's characteristics for specific applications. nih.gov Consequently, fused pyrimidines exhibit a vast spectrum of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties. researchgate.netnih.gov Beyond medicine, these scaffolds are investigated for applications as fluorescent probes and organic semiconductors. nih.gov

The Benzofuro[3,2-D]pyrimidine Scaffold: Overview of Its Research Relevance and Opportunities

Within the extensive family of fused pyrimidines, the benzofuro[3,2-d]pyrimidine scaffold has garnered considerable attention for its unique biological and chemical properties. asianpubs.org This tricyclic system, formed by the fusion of a benzene (B151609) ring, a furan ring, and a pyrimidine ring, serves as a core structure for a variety of biologically active molecules. researchgate.net

Research has demonstrated that derivatives of this scaffold can act as potent inhibitors of various enzymes, making them valuable candidates for drug development. For instance, different substituted benzofuro[3,2-d]pyrimidines have been synthesized and evaluated as:

Anticancer Agents: Targeting enzymes like PARP-1 (Poly ADP ribose polymerase-1) and various receptor tyrosine kinases involved in cell proliferation. researchgate.netnih.govtandfonline.comfigshare.com

Antifungal Agents: Inspired by natural products like cercosporamide, these compounds have been investigated to inhibit fungal protein kinase C (Pkc1), potentially restoring susceptibility to common antifungal treatments like fluconazole. nih.gov

Phosphodiesterase 4 (PDE4) Inhibitors: A series of related pyrido[3',2':4,5]furo[3,2-d]pyrimidines have been developed with potential applications in treating inflammatory diseases such as asthma and COPD. nih.gov

The synthesis of these derivatives often begins with precursors like 3-aminobenzofuran-2-carboxamide, which can be cyclized with various reagents to form the pyrimidinone ring. researchgate.netresearchgate.net This foundational structure can then be chemically modified to explore structure-activity relationships and optimize for a desired biological effect. researchgate.netresearchgate.net

Specific Research Focus on 2,4,8-Trichlorobenzofuro[3,2-D]pyrimidine within Chemical Sciences

The compound This compound is a highly reactive molecule that serves primarily as a versatile intermediate in synthetic chemistry rather than an end-product for direct application. Its research significance lies in its potential as a building block for creating complex, polysubstituted benzofuro[3,2-d]pyrimidine derivatives.

The synthetic route to this compound would typically involve the creation of an 8-chloro-substituted benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione, followed by a chlorination reaction, likely using a reagent such as phosphorus oxychloride (POCl₃), to convert the two oxo (ketone) groups into reactive chloro substituents. researchgate.netnih.govchemicalbook.com

The primary focus of research on this molecule centers on the differential reactivity of its three chlorine atoms, which are positioned for selective nucleophilic aromatic substitution (SNAr).

Reactivity at Different Positions:

PositionRing SystemReactivity towards NucleophilesRationale
C2 & C4 PyrimidineHighThe two nitrogen atoms in the pyrimidine ring are strongly electron-withdrawing, making the attached carbon atoms (C2 and C4) highly electron-deficient and thus very susceptible to attack by nucleophiles. researchgate.netzenodo.org
C8 Benzofuran (B130515)LowThe chlorine at C8 is on a benzene ring fused to a furan. This position is significantly less activated towards nucleophilic substitution compared to the positions on the pyrimidine ring.

This reactivity gradient is a key feature for synthetic chemists. It allows for a sequential and controlled substitution of the chlorine atoms. For instance, a weaker nucleophile or milder reaction conditions can selectively replace the chlorine atoms at the more reactive C2 and C4 positions, while leaving the C8 chlorine intact. A subsequent reaction under harsher conditions could then be used to substitute the final chlorine atom. researchgate.net This stepwise approach enables the synthesis of precisely structured molecules with three different substituents at positions 2, 4, and 8, which is crucial for creating libraries of compounds for drug screening and materials science research. youtube.com The study of how different nucleophiles (amines, alcohols, thiols) react at these distinct sites is fundamental to unlocking the full synthetic potential of this scaffold. wuxiapptec.comnih.gov

Properties

IUPAC Name

2,4,8-trichloro-[1]benzofuro[3,2-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H3Cl3N2O/c11-4-1-2-6-5(3-4)7-8(16-6)9(12)15-10(13)14-7/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLHAHILPKRWJRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C3=C(O2)C(=NC(=N3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H3Cl3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Structural Characterization and Advanced Analysis of 2,4,8 Trichlorobenzofuro 3,2 D Pyrimidine

Conformational Analysis and Stereochemical Considerations

The conformational landscape and stereochemical properties of a molecule are fundamental to understanding its interactions and behavior. For 2,4,8-Trichlorobenzofuro[3,2-d]pyrimidine, a detailed analysis is predicated on its structural rigidity and substitution pattern. Due to a lack of specific experimental or computational studies on this exact molecule in the available scientific literature, the following analysis is based on established principles of organic chemistry and data from analogous heterocyclic systems.

The core of this compound is a fused heterocyclic system composed of a benzofuran (B130515) ring and a pyrimidine (B1678525) ring. Such fused aromatic systems are inherently planar. The sp² hybridization of the carbon and nitrogen atoms within the rings dictates a flat geometry to maximize p-orbital overlap and maintain aromaticity. It is therefore expected that the benzofuro[3,2-d]pyrimidine scaffold itself is largely planar.

The introduction of three chlorine substituents at the 2, 4, and 8 positions is the primary source of potential, albeit minor, conformational deviations. Chlorine atoms are relatively large, and their presence can introduce steric strain, potentially causing slight puckering or out-of-plane distortions of the ring system. However, without specific computational or X-ray crystallographic data, the exact magnitude of these distortions remains theoretical.

In terms of stereochemistry, this compound is an achiral molecule. It does not possess any stereocenters (i.e., a carbon atom bonded to four different groups). Furthermore, the planar nature of the ring system precludes the existence of cis/trans isomers related to ring puckering.

A more complex form of stereoisomerism, known as atropisomerism, arises from hindered rotation around a single bond. nih.govwikipedia.org This phenomenon is typically observed in systems like substituted biaryls where bulky groups prevent free rotation, leading to isolable, non-superimposable rotational isomers (atropisomers). nih.govwikipedia.org In the case of this compound, there are no external phenyl groups or other bulky substituents attached via a single bond that would create a chiral axis. The chlorine atoms are directly attached to the rigid, fused ring system. Therefore, atropisomerism is not an expected feature of this molecule.

While no specific research findings on the conformational analysis of this compound are available, theoretical calculations on related halogenated compounds suggest that the primary determinants of conformational stability are a balance of electrostatic and steric interactions. researchgate.net For the title compound, the interaction between the chlorine substituents and the lone pairs of the nitrogen and oxygen atoms would be a key factor in its electronic and conformational properties.

Table of Predicted Conformational Parameters

As no experimental or computational data is available, a table of bond angles and dihedral angles cannot be provided. Theoretical calculations would be required to generate this data.

Computational and Theoretical Investigations of 2,4,8 Trichlorobenzofuro 3,2 D Pyrimidine

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are instrumental in characterizing the fundamental electronic properties of a molecule. mdpi.com

Density Functional Theory (DFT) is a robust method for investigating the electronic and geometric properties of molecules. mdpi.commdpi.com A typical DFT study of 2,4,8-Trichlorobenzofuro[3,2-d]pyrimidine would involve geometry optimization to find the lowest energy structure. This process yields crucial data such as bond lengths, bond angles, and dihedral angles. Such calculations, often performed with a functional like B3LYP and a basis set such as 6-311+G(d,p), can provide a detailed picture of the molecule's three-dimensional structure. mdpi.com

The optimized geometry would reveal the planarity of the benzofuro[3,2-d]pyrimidine core and the spatial orientation of the three chlorine atoms. The chlorine substitutions are expected to induce changes in the local geometry compared to the parent benzofuropyrimidine scaffold due to steric and electronic effects.

Table 1: Predicted Ground State Geometrical Parameters for this compound (Illustrative)

ParameterPredicted Value
C2-Cl Bond Length~1.74 Å
C4-Cl Bond Length~1.73 Å
C8-Cl Bond Length~1.75 Å
N1-C2-N3 Angle~120°
C4-N3-C2 Angle~118°
Benzofuran-Pyrimidine Dihedral Angle~0.5°

Note: The values in this table are illustrative and represent typical bond lengths and angles for similar chlorinated heterocyclic compounds as would be determined by DFT calculations.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for identifying the regions of a molecule that are most likely to be involved in electrophilic and nucleophilic interactions. nih.gov The MEP map displays the electrostatic potential on the electron density surface, with different colors indicating varying potential values. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. nih.gov

For this compound, the MEP map would be expected to show significant negative potential around the nitrogen atoms of the pyrimidine (B1678525) ring and the oxygen atom of the benzofuran (B130515) ring, as these are the most electronegative atoms. researchgate.net The chlorine atoms, despite their high electronegativity, would also influence the potential distribution. The hydrogen atoms and the carbon atoms of the aromatic rings would likely exhibit regions of positive or near-neutral potential. nih.gov This information is critical for predicting non-covalent interactions, such as hydrogen bonding and halogen bonding, which are crucial in biological systems and crystal engineering.

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. scirp.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. nih.gov The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. nih.gov

In this compound, the HOMO is expected to be distributed primarily over the electron-rich benzofuran portion of the molecule, while the LUMO is likely to be localized on the electron-deficient pyrimidine ring, further influenced by the electron-withdrawing chlorine atoms. The precise energies and distributions would be determined by DFT calculations. From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). nih.gov

Table 2: Predicted Frontier Molecular Orbital Properties for this compound (Illustrative)

PropertyPredicted Value (eV)
HOMO Energy~ -6.5
LUMO Energy~ -2.5
HOMO-LUMO Gap~ 4.0
Electronegativity (χ)~ 4.5
Chemical Hardness (η)~ 2.0
Electrophilicity Index (ω)~ 5.06

Note: These values are illustrative and represent a plausible outcome of a DFT-based FMO analysis for a molecule with this structure.

Molecular Modeling and Dynamics Simulations

While quantum chemical methods provide a static picture of a molecule, molecular modeling and dynamics simulations offer insights into its dynamic behavior and interactions with its environment.

For a molecule like this compound, the primary conformational flexibility would involve the rotation of substituents, although the fused ring system is largely rigid. Of greater chemical interest is the potential for tautomerism in related structures, particularly if the pyrimidine ring contains hydroxyl or amino groups. While the specified 2,4,8-trichloro derivative itself does not have mobile protons for tautomerization, computational studies on analogous compounds with different functional groups would explore the relative stabilities of different tautomeric forms. By calculating the relative energies of these tautomers, computational methods can predict the most stable form under various conditions.

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of a molecular system. nih.gov An MD simulation of this compound would involve placing the molecule in a simulation box, typically filled with a solvent such as water, and then solving Newton's equations of motion for all atoms in the system. rsc.org

These simulations can provide a wealth of information, including:

Solvation Structure: How solvent molecules arrange themselves around the solute.

Hydrogen Bonding Dynamics: The formation and breaking of hydrogen bonds between the molecule and the solvent.

Conformational Stability: How the molecule's structure fluctuates over time at a given temperature.

Transport Properties: Such as diffusion coefficients.

By running simulations at different temperatures, one can also study processes like thermal denaturation. nih.gov For this compound, MD simulations would be particularly useful for understanding its solubility and how it might interact with a biological environment, such as a protein binding pocket or a cell membrane.

Virtual Screening and Pharmacophore Modeling Approaches for Related Scaffolds

Virtual screening and pharmacophore modeling are powerful computational tools used to identify and optimize new drug candidates. These methods are particularly valuable for exploring the therapeutic potential of scaffolds like benzofuro[3,2-d]pyrimidine.

Ligand-based pharmacophore modeling is employed when the three-dimensional structure of the biological target is unknown. This approach relies on the principle that a set of molecules binding to the same target likely share common steric and electronic features essential for their biological activity. By aligning a series of active compounds, a pharmacophore model representing this common arrangement of features can be generated.

In studies of related pyrimidine analogues, such as 2-phenylpyrimidines, ligand-based pharmacophore models have been successfully developed to predict their inhibitory activity against specific targets like phosphodiesterase 4B (PDE4B). nih.gov For instance, a five-point pharmacophore model was generated from a set of 87 molecules with known inhibitory concentrations (pIC50 values). nih.gov This model, which included features like hydrogen bond acceptors, hydrogen bond donors, and hydrophobic regions, yielded a statistically significant 3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship) model with a high correlation coefficient (R² = 0.918), indicating its strong predictive power. nih.gov Such models are instrumental in virtual screening campaigns to identify novel compounds with desired biological activities from large chemical databases.

Pharmacophore Feature Description Typical Role in Ligand-Target Interaction
Hydrogen Bond Acceptor (HBA)An atom or group with a lone pair of electrons that can accept a hydrogen bond.Forms hydrogen bonds with donor groups on the protein target.
Hydrogen Bond Donor (HBD)A hydrogen atom attached to an electronegative atom (e.g., O, N) that can be donated to form a hydrogen bond.Forms hydrogen bonds with acceptor groups on the protein target.
Hydrophobic (HY)A nonpolar group that avoids contact with water and prefers to interact with other nonpolar groups.Engages in van der Waals and hydrophobic interactions with nonpolar residues in the binding pocket.
Aromatic Ring (AR)A planar, cyclic, conjugated system of pi electrons.Can participate in π-π stacking or hydrophobic interactions.
Positive Ionizable (PI)A group that can carry a positive charge at physiological pH.Forms electrostatic interactions with negatively charged residues.
Negative Ionizable (NI)A group that can carry a negative charge at physiological pH.Forms electrostatic interactions with positively charged residues.

This table presents common features used in pharmacophore modeling and their general roles in molecular recognition.

When the crystal structure of the target protein is available, a structure-based approach can be utilized to develop a pharmacophore model. This method directly analyzes the key interaction points between a ligand and its binding site within the protein. These models provide a more detailed and accurate representation of the essential features required for binding.

For example, in the study of pyrido[2,3-d]pyrimidine (B1209978) derivatives as cyclin-dependent kinase 2 (CDK2) inhibitors, a pharmacophore model was derived from the ATP binding site of the CDK2 crystal structure. researchgate.net This model typically includes features such as hydrogen bond donors and acceptors, as well as hydrophobic regions, that are crucial for interaction with the hinge region and other key residues of the kinase. researchgate.net Such models are invaluable for understanding the molecular basis of inhibition and for designing new inhibitors with improved selectivity and potency. The development of these models often involves identifying the key amino acid residues that form hydrogen bonds, electrostatic interactions, and hydrophobic contacts with the ligand.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein target. This method is widely used to understand the binding mode of active compounds and to estimate their binding affinity.

Numerous molecular docking studies have been performed on benzofuro[3,2-d]pyrimidine derivatives and related scaffolds to elucidate their interactions with various biological targets. For instance, in a study of benzofuro[3,2-d]pyrimidine derivatives with anticancer activity, molecular docking revealed the possible binding modes of these compounds within the active site of a receptor tyrosine kinase. researchgate.nettandfonline.comfigshare.com Similarly, docking studies on benzofuran-pyrazole-pyrimidine hybrids identified their potential as thymidylate synthase inhibitors, a key target in cancer chemotherapy. nih.gov

These studies often report the binding energy (or docking score) of the ligand-protein complex, with lower energies indicating a more favorable interaction. The analysis of the docked pose reveals specific interactions, such as hydrogen bonds with key amino acid residues and hydrophobic interactions within the binding pocket. For example, docking of thieno[3,2-d]pyrimidine (B1254671) derivatives into the active site of DNA gyrase showed strong binding affinities, with key interactions involving residues like THR165 and ASN46. researchgate.net

Compound Scaffold Protein Target Reported Binding Energy/Score (kcal/mol) Key Interacting Residues Reference
Thieno[3,2-d]pyrimidine derivativesDNA Gyrase-8.2THR165, ASN46, ILE78, PRO79 researchgate.net
Benzofuro[3,2-d]pyrimidine derivative (4a)Receptor Tyrosine KinaseNot explicitly stated, but good binding was reported.Not explicitly stated. researchgate.nettandfonline.comfigshare.com
Benzothieno[3,2-d]pyrimidine derivative (7)SIRT2Not explicitly stated, but rationalized inhibitory activity.Not explicitly stated. nih.gov
Pyrido[2,3-d]pyrimidine derivativesCDK2Not explicitly stated, but used for inhibitor design.Not explicitly stated. researchgate.net
Benzofuran-pyrazole-pyrimidine hybridsThymidylate SynthaseNot explicitly stated, but used to rationalize activity.Not explicitly stated. nih.gov

This table summarizes findings from molecular docking studies on scaffolds related to this compound, highlighting their protein targets and key interaction data where available.

Exploration of Biological Interactions and Mechanistic Pathways of Benzofuro 3,2 D Pyrimidine Scaffolds

Comparative Analysis with Structurally Related Bioactive Pyrimidine (B1678525) Derivatives

A comparative analysis of the benzofuro[3,2-d]pyrimidine scaffold with other structurally related bioactive pyrimidine derivatives, such as thieno[3,2-d]pyrimidines and pyrrolo[3,2-d]pyrimidines, reveals commonalities and differences in their biological activities and mechanisms of action. These fused pyrimidine systems are often considered isosteres of purines, the fundamental components of nucleic acids, which contributes to their ability to interact with a wide range of biological targets. nih.gov

The thieno[3,2-d]pyrimidine (B1254671) scaffold, where the furan (B31954) oxygen of the benzofuro[3,2-d]pyrimidine is replaced by a sulfur atom, has been extensively studied. Like their benzofuran (B130515) counterparts, thieno[3,2-d]pyrimidine derivatives exhibit a broad spectrum of biological activities, including kinase and phosphodiesterase inhibition. nih.gov Halogenated thieno[3,2-d]pyrimidines, in particular, have demonstrated significant antiproliferative activity against various cancer cell lines. nih.gov For instance, 2,4-dichlorothieno[3,2-d]pyrimidine (B33283) is a key intermediate in the synthesis of new antitumor medications, with the chlorine atoms being readily displaceable by other functional groups to create a library of active compounds. chemicalbook.com Structure-activity relationship studies have highlighted the importance of the chlorine atom at the C4-position for biological activity. nih.gov

Similarly, pyrrolo[3,2-d]pyrimidines, which feature a nitrogen atom in the five-membered ring, are also of significant interest. These compounds, often referred to as 9-deazapurines, are synthetic analogs of naturally occurring 7-deazapurines and have been investigated for their potential as anticancer agents. nih.gov Halogenated pyrrolo[3,2-d]pyrimidines have shown antiproliferative activities, with the introduction of iodine at the C7 position significantly enhancing potency. nih.gov The 2,4-dichloro derivatives of pyrrolo[3,2-d]pyrimidines have been found to induce cell cycle arrest and apoptosis in cancer cells. nih.gov

The reactivity of the chloro-substituents is a key feature in these heterocyclic systems. The chlorine atoms, particularly at the 2 and 4-positions of the pyrimidine ring, are susceptible to nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of various substituents, such as amines, alkoxides, and azides, leading to the generation of diverse chemical libraries for biological screening. researchgate.net The electron-withdrawing nature of the pyrimidine ring enhances the electrophilicity of these positions, facilitating these substitution reactions.

The biological activities of these related scaffolds are summarized in the table below, providing a comparative overview.

ScaffoldKey Biological ActivitiesReference
Benzofuro[3,2-d]pyrimidineAntimicrobial, Anti-inflammatory, Antitumor researchgate.net
Thieno[3,2-d]pyrimidineAntiproliferative, Kinase inhibitor, Phosphodiesterase inhibitor, Antifungal nih.gov
Pyrrolo[3,2-d]pyrimidineAntiproliferative, Janus Kinase (JAK) inhibitor nih.govgoogle.com

While direct biological data for 2,4,8-Trichlorobenzofuro[3,2-d]pyrimidine is scarce in the reviewed literature, its structural similarity to the highly reactive di-chloro derivatives of benzofuro-, thieno-, and pyrrolo-[3,2-d]pyrimidines suggests its primary role as a versatile synthetic intermediate. The presence of three chlorine atoms offers multiple sites for functionalization, enabling the synthesis of a wide array of derivatives for biological evaluation. The halogenation pattern, particularly the presence of chlorine at the 2, 4, and 8-positions, likely influences the reactivity and potential biological activity of the resulting compounds. Research on related halogenated heterocycles indicates that the position and nature of the halogen can be critical determinants of biological activity.

Structure Activity Relationship Sar Studies of Trichlorobenzofuro 3,2 D Pyrimidine Derivatives

Impact of Trichlorination on the Benzofuro[3,2-D]pyrimidine Scaffold's Biological Interactions

The presence of three chlorine atoms at positions 2, 4, and 8 of the benzofuro[3,2-d]pyrimidine scaffold is predicted to have a profound impact on its physicochemical properties and, consequently, its interaction with biological targets. The incorporation of chlorine into heterocyclic compounds is known to boost their pharmacological and biological activity. researchgate.net

Position 4: The chlorine atom at the C4 position is typically introduced through reactions with agents like phosphorus oxychloride. researchgate.net This position is highly susceptible to nucleophilic substitution, making the 4-chloro derivative a crucial intermediate for the synthesis of a wide array of analogues. researchgate.net The ability to displace the C4-chlorine with various amines or other nucleophiles allows for the exploration of the solvent-exposed region of target binding sites, which is critical for optimizing potency and selectivity.

Position 2: A chlorine atom at the C2 position directly influences the electronic character of the pyrimidine (B1678525) ring. In kinase inhibitors, the pyrimidine ring often forms critical hydrogen bonds with the "hinge region" of the enzyme's ATP-binding pocket. nih.govnih.gov The electronegative chlorine at C2 can modulate the hydrogen-bonding capacity of the adjacent nitrogen atoms, thereby affecting the strength of this key interaction. Research on related halogenated pyrrolo[3,2-d]pyrimidines has shown that 2,4-dichloro substitution results in significant antiproliferative activity. nih.gov

Analysis of Substituent Effects on Ligand-Target Affinity and Functional Selectivity

The affinity and selectivity of benzofuro[3,2-d]pyrimidine derivatives for their biological targets are highly dependent on the nature and position of their substituents. The 2,4,8-trichloro core provides a foundational structure from which ligand-target interactions can be systematically optimized.

The substitution pattern dictates the strength and type of interactions with the target protein. In kinase inhibitors, for example, substituents can modulate hydrogen bond donor/acceptor strength, which directly correlates with binding affinity. nih.gov The chlorine atoms on the 2,4,8-trichlorobenzofuro[3,2-d]pyrimidine core contribute to a baseline affinity, which is then fine-tuned by replacing the chlorine at the C4 position with various functional groups.

Research on structurally related pyrido[3',2':4,5]furo[3,2-d]pyrimidine derivatives demonstrated that replacing a starting hit with aryl groups at the C2 position and maintaining a morpholine (B109124) group at C4 could increase potency by approximately 400-fold for PI3Kα inhibition. nih.gov This underscores the importance of substitutions at both the pyrimidine (C2, C4) and benzofuran (B130515) rings for achieving high affinity.

The following table summarizes research findings on related substituted furopyrimidine and thienopyrimidine kinase inhibitors, illustrating the effect of different substituents on biological activity.

ScaffoldSubstituent(s)TargetActivity (IC₅₀)Reference
Pyrido[3',2':4,5]furo[3,2-d]pyrimidineC2-Aryl, C4-Morpholinop110α3.5 nM nih.gov
Benzofuran[3,2-d]pyrimidine-4(3H)-oneC2-thiosemicarbazone analogPARP-10.026 µM nih.gov
Thieno[2,3-d]pyrimidine (B153573)N-(4-chloro-3-(trifluoromethyl)phenyl) at C4VEGFR3Potent Inhibition mdpi.com
Thieno[2,3-d]pyrimidineVaried aryl ureas/amides at C4VEGFR-20.23 µM nih.gov
Pyrrolo[2,3-d]pyrimidineHalogenated benzylidenebenzohydrazidesVEGFR2136 nM mdpi.com

As the data indicates, lipophilic and aromatic groups, often introduced at the C4 position (or equivalent), are frequently associated with high potency. For instance, in thieno[2,3-d]pyrimidine derivatives, phenyl ureas with lipophilic substituents showed potent FGFR1 inhibition. researchgate.net The presence of a 4-chloro-3-(trifluoromethyl)phenyl group was identified as a key feature for potent VEGFR3 inhibition in another thienopyrimidine series. mdpi.com This suggests that for this compound, derivatization at the C4 position with substituted aryl groups would be a promising strategy to achieve high affinity and selectivity.

Elucidation of Spatial and Electronic Requirements for Modulating Specific Biological Pathways

Modulating a specific biological pathway requires a molecule with precisely tailored spatial and electronic properties to ensure selective and potent interaction with the intended target, often a protein kinase. The this compound scaffold offers a rigid framework whose three-dimensional and electronic characteristics can be systematically modified.

Spatial Requirements: The benzofuro[3,2-d]pyrimidine core acts as an ATP mimic, occupying the adenine (B156593) binding region of kinases. nih.gov

Hinge-Binding Region (C2): The nitrogen atoms of the pyrimidine ring are crucial for forming hydrogen bonds with the kinase hinge region. The chlorine at C2 sterically and electronically modifies this interaction zone.

Solvent-Exposed Region (C4): The C4 position points towards the solvent-exposed region of the ATP pocket. This allows for the introduction of larger substituents without causing steric clashes, which can be exploited to enhance selectivity and improve pharmacokinetic properties. The 4-chloro group is an ideal synthetic handle for introducing this diversity. researchgate.net

Electronic Requirements: The electronic distribution across the scaffold is critical for binding.

The electron-withdrawing nature of the three chlorine atoms lowers the energy of the molecule's frontier orbitals and alters the charge distribution, which can lead to stronger dipole-dipole or hydrogen bond interactions with the target. researchgate.net

An optimal electronic arrangement is necessary to balance binding affinity with metabolic stability. For example, while strong electron-withdrawing groups can increase affinity, they might also render the molecule more susceptible to metabolic attack.

The table below summarizes the inferred roles of the key structural features of the this compound scaffold in modulating biological pathways.

Structural FeatureInferred Role in Biological Pathway ModulationSupporting Rationale / Evidence
Benzofuro[3,2-d]pyrimidine CoreActs as a rigid scaffold mimicking the adenine of ATP to bind to kinase active sites.Common scaffold for kinase inhibitors due to its purine-like structure. researchgate.netnih.gov
C2-Chloro SubstituentModulates electronic properties of the pyrimidine ring, influencing hydrogen bonding with the kinase hinge region.2,4-dichloro substitution on related scaffolds confers antiproliferative activity. nih.gov
C4-Chloro SubstituentServes as a key synthetic handle for introducing diverse substituents to probe the solvent-exposed region, enhancing selectivity and potency.The C4 position is readily substituted via nucleophilic displacement of the chloro group. researchgate.net
C8-Chloro SubstituentIncreases lipophilicity and facilitates interactions with hydrophobic pockets in the target's active site, potentially via halogen bonding.Halogenation of the benzo ring can enhance lipophilicity and potency. researchgate.netnih.gov

Future Research Directions and Translational Perspectives for Benzofuro 3,2 D Pyrimidine Chemistry

Advancement of Green and Sustainable Synthetic Methodologies for Derivatives

The development of environmentally benign and efficient synthetic routes is a cornerstone of modern chemistry. For benzofuro[3,2-d]pyrimidine derivatives, future research will likely focus on moving beyond traditional multi-step syntheses, which often involve harsh reagents and generate significant waste.

One promising avenue is the adoption of microwave-assisted organic synthesis (MAOS). This technique has been shown to accelerate the synthesis of pyrimidine (B1678525) derivatives, increasing yields and reducing reaction times compared to conventional heating methods. ijres.org Another sustainable approach involves the use of ultrasound, which has been successfully employed in the solvent- and metal-free synthesis of related trifluoromethyl-substituted benzo nih.govtandfonline.comimidazo[1,2-a]pyrimidine derivatives. nih.gov The application of these energy-efficient methods to the synthesis of a broader range of benzofuro[3,2-d]pyrimidines, including chlorinated analogues, could significantly improve the sustainability of their production.

Furthermore, one-pot, multi-component reactions represent a highly efficient strategy for generating molecular diversity. The development of such reactions for the benzofuro[3,2-d]pyridine framework has been demonstrated, allowing for the formation of multiple chemical bonds in a single step from readily available starting materials. rsc.org Future work should aim to adapt these principles to the benzofuro[3,2-d]pyrimidine core to create libraries of compounds for screening and development.

Integration of Advanced Computational Approaches for Rational Design and Optimization

Computational chemistry is an indispensable tool for accelerating drug discovery. For the benzofuro[3,2-d]pyrimidine scaffold, in silico methods can guide the design of derivatives with enhanced potency and selectivity for specific biological targets.

Molecular docking studies have already been employed to elucidate the binding modes of benzofuro[3,2-d]pyrimidine derivatives with various enzymes, including receptor tyrosine kinases and poly (ADP-ribose) polymerase-1 (PARP-1). tandfonline.comnih.gov These studies provide a rationale for the observed biological activities and can inform the design of next-generation inhibitors. For instance, by understanding the interactions within the active site of a target protein, substituents on the benzofuro[3,2-d]pyrimidine core can be modified to improve binding affinity and specificity.

Future research should leverage more advanced computational techniques, such as molecular dynamics simulations, to understand the conformational changes that occur upon ligand binding. This can provide a more dynamic picture of the drug-receptor interactions and help in predicting the efficacy of novel compounds. cardiff.ac.uk Additionally, quantitative structure-activity relationship (QSAR) studies can be used to build predictive models that correlate the structural features of benzofuro[3,2-d]pyrimidine derivatives with their biological activities, further streamlining the design process.

Expansion of the Benzofuro[3,2-d]pyrimidine Chemical Space for Diverse Research Applications

The versatility of the benzofuro[3,2-d]pyrimidine scaffold allows for the introduction of a wide array of functional groups at various positions, leading to a vast and largely unexplored chemical space. The chlorine atoms in 2,4,8-Trichlorobenzofuro[3,2-d]pyrimidine , for example, serve as reactive handles for nucleophilic substitution reactions, enabling the synthesis of a diverse library of derivatives with different physicochemical properties.

Systematic exploration of substitutions at the 2, 4, and 8 positions, as well as on the benzofuran (B130515) ring system, is crucial for developing compounds with tailored properties. Studies on related benzofuro[3,2-d]pyrimidin-2-ones have shown that introducing substituents at the N1, C4, C7, and C8 positions can significantly improve antiviral potency. nih.gov Similarly, the synthesis of 2,4-disubstituted benzofuro[3,2-d]pyrimidine derivatives has yielded compounds with notable antimicrobial and anti-inflammatory properties. researchgate.net

A diversity-oriented synthesis approach, which aims to create a wide range of structurally diverse molecules, would be highly beneficial for exploring the full potential of the benzofuro[3,2-d]pyrimidine scaffold. rsc.org This would not only facilitate the discovery of new therapeutic agents but also of novel materials with unique photophysical properties.

Exploration of Novel Biological Interaction Modalities and Polypharmacology Approaches

The benzofuro[3,2-d]pyrimidine core is considered a "privileged" structure in medicinal chemistry, meaning it is capable of binding to multiple biological targets. This opens up the possibility of developing compounds with novel mechanisms of action and exploring polypharmacology, where a single drug is designed to interact with multiple targets to achieve a greater therapeutic effect.

Derivatives of the benzofuro[3,2-d]pyrimidine scaffold have already demonstrated a wide range of biological activities, including:

Anticancer: Inhibition of receptor tyrosine kinases, PARP-1, and topoisomerases I and II. tandfonline.comnih.govasianpubs.orgnih.gov

Antiviral: Activity against HIV-1 reverse transcriptase. nih.gov

Antifungal: Synergistic effects with existing antifungal agents like fluconazole. nih.gov

Antimicrobial: Activity against various bacterial strains. researchgate.netresearchgate.net

Anti-inflammatory: Modulation of inflammatory pathways. researchgate.net

Future research should focus on elucidating the specific molecular targets and pathways responsible for these activities. For example, some derivatives have shown promise as dual inhibitors of Bruton's tyrosine kinase (Btk) and phosphoinositide 3-kinase δ (PI3Kδ), a combination that could be highly effective in treating certain types of leukemia. medchemexpress.com A systematic investigation into the polypharmacology of this class of compounds could lead to the development of more effective and robust therapies for complex diseases.

The following table summarizes some of the reported biological activities of various benzofuro[3,2-d]pyrimidine derivatives, highlighting the therapeutic potential of this chemical family.

Derivative ClassBiological Target/Activity
2,4-Disubstituted benzofuro[3,2-d]pyrimidinesAntibacterial, Antifungal, Anti-inflammatory researchgate.netresearchgate.net
Benzofuro[3,2-d]pyrimidine-4(3H)-one derivativesPARP-1 inhibition (Anticancer) nih.gov
Benzofuro[3,2-d]pyrimidin-2-onesHIV-1 reverse transcriptase inhibition (Antiviral) nih.gov
Benzofuro[3,2-d]pyrimidinedionesCandida albicans PKC inhibition (Antifungal) nih.gov
2-Chloro-4-(N,N-diethyl-amino)-8-nitro-benzofuran[3,2-d]pyrimidineAnticancer (Human lung cancer and leukemia cell lines) asianpubs.org

Q & A

Q. 1.1. What are the common synthetic routes for preparing 2,4,8-Trichlorobenzofuro[3,2-D]pyrimidine?

The compound is typically synthesized via multi-step reactions involving halogenation, cyclization, and functional group transformations. Key steps include:

  • Halogenation : Chlorination at specific positions using reagents like PCl₅ or SOCl₂ under controlled conditions .
  • Cyclization : Formation of the benzofuropyrimidine core via acid-catalyzed or thermal cyclization of intermediates .
  • Purification : Column chromatography or recrystallization ensures >98% purity, verified by thin-layer chromatography (TLC) and NMR .

Q. 1.2. How is structural characterization performed for this compound?

A combination of analytical techniques is employed:

  • NMR Spectroscopy : ¹H/¹³C NMR identifies substitution patterns and confirms chlorine positions .
  • Mass Spectrometry (ESI-MS) : Determines molecular weight and fragmentation patterns .
  • X-ray Crystallography : Resolves crystal packing and bond angles, critical for confirming stereochemistry (e.g., disorder in residues requires refinement) .

Advanced Research Questions

Q. 2.1. How can researchers optimize reaction yields for halogenation steps?

Yield optimization involves:

  • Temperature Control : Lower temperatures (0–5°C) minimize side reactions during chlorination .
  • Catalyst Screening : Lewis acids like FeCl₃ or AlCl₃ enhance regioselectivity .
  • Inert Atmospheres : Nitrogen/argon prevents oxidation of intermediates, particularly in cyclization steps .

Q. 2.2. How should contradictory spectral data (e.g., NMR peaks) be resolved?

Contradictions arise due to:

  • Dynamic Proton Exchange : Use variable-temperature NMR to identify exchange-broadened signals .
  • Impurity Interference : Cross-validate with high-resolution mass spectrometry (HRMS) or HPLC to rule out byproducts .

Q. 2.3. What strategies are effective for studying its biological activity (e.g., kinase inhibition)?

  • Enzyme Assays : Use PKC kinase activity kits to measure IC₅₀ values, with ATP concentration titrations to assess competitive inhibition .
  • Binding Studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify interactions with target proteins .
  • Structure-Activity Relationships (SAR) : Compare with analogs (e.g., fluorinated vs. chlorinated derivatives) to identify critical substituents .

Q. 2.4. How does the trifluoromethyl group in analogs influence biological activity?

Fluorinated derivatives exhibit:

  • Enhanced Lipophilicity : Improves membrane permeability, measured via logP values .
  • Metabolic Stability : Resistance to cytochrome P450 degradation, validated via liver microsome assays .

Q. 2.5. What methods are recommended for stability studies under varying conditions?

  • Thermal Stability : Thermogravimetric analysis (TGA) under nitrogen flow .
  • pH Sensitivity : Monitor degradation via HPLC in buffers (pH 2–12) at 37°C .
  • Light Sensitivity : Conduct UV-vis spectroscopy before/after light exposure to detect photodegradation .

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Reactant of Route 1
2,4,8-Trichlorobenzofuro[3,2-D]pyrimidine
Reactant of Route 2
2,4,8-Trichlorobenzofuro[3,2-D]pyrimidine

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